![molecular formula C15H20N4O3 B13874751 tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, a pyrazole ring, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by the reaction of a suitable dicarbonyl compound with hydrazine.
Coupling of the Rings: The pyrazole and pyridazine rings are then coupled together using a suitable coupling reagent such as a phosphonium or ammonium salt.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyridazine rings, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted pyrazole and pyridazine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine:
Therapeutic Agents: The compound can be explored for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of tert-butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
- tert-Butyl 4-oxo-1-(1-methylpyrazol-4-yl)pyridazine-3-carboxylate
- tert-Butyl 4-oxo-1-(1-ethylpyrazol-4-yl)pyridazine-3-carboxylate
- tert-Butyl 4-oxo-1-(1-phenylpyrazol-4-yl)pyridazine-3-carboxylate
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituents on the pyrazole ring. The presence of different alkyl or aryl groups can significantly affect the compound’s chemical properties and reactivity.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, with some being more reactive towards certain reagents or under specific conditions.
- Applications: While all these compounds may have similar applications, the specific substituents can influence their effectiveness and suitability for particular uses.
特性
分子式 |
C15H20N4O3 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
tert-butyl 4-oxo-1-(1-propan-2-ylpyrazol-4-yl)pyridazine-3-carboxylate |
InChI |
InChI=1S/C15H20N4O3/c1-10(2)19-9-11(8-16-19)18-7-6-12(20)13(17-18)14(21)22-15(3,4)5/h6-10H,1-5H3 |
InChIキー |
PUQCJUSYWBFLIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


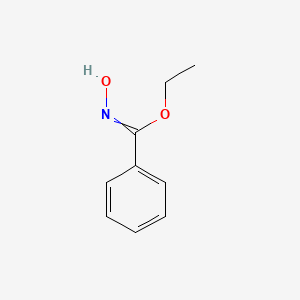
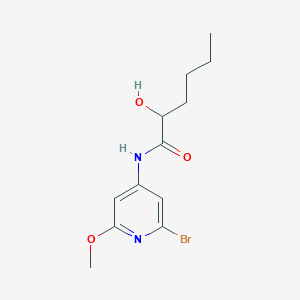
![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
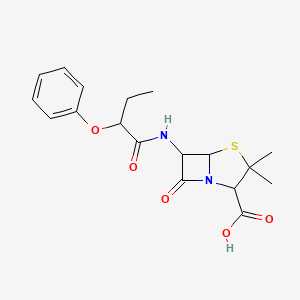
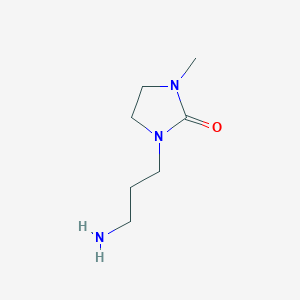
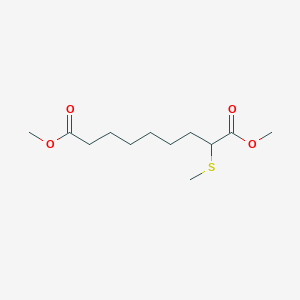

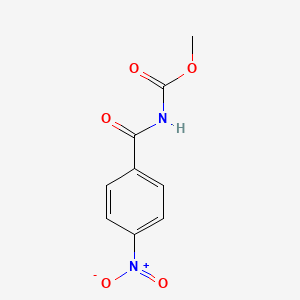
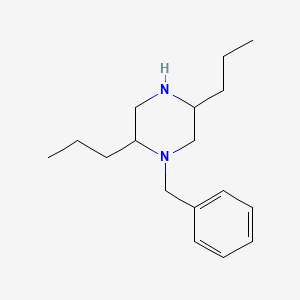

![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)

![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)
